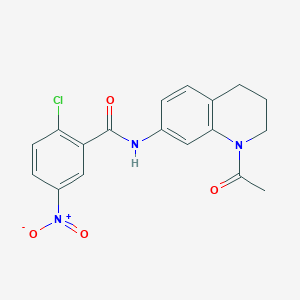

N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide” is a chemical compound that belongs to the class of quinolones . Quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide”, involves various synthetic approaches . For instance, bromination of certain quinoline derivatives can lead to the formation of new compounds .Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives undergo various reactions. For example, bromination of certain quinoline derivatives affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating to give new compounds .科学研究应用

杂环化学与药物合成

杂环化合物的合成:研究含氮杂环的形成展示了化学反应和合成途径,这些反应和途径可能与 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺等化合物有关。这些过程对新药的开发至关重要,表明在药物化学中具有广泛的应用 (Hanumanthu 等人,1976).

药物溶剂化物和共晶:对溶剂化物和抗生素(如呋喃妥因)盐的研究突出了分子络合物在提高药物化合物的溶解度和稳定性方面的重要性。这项研究可以指导 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺在药物应用中的制剂 (Vangala 等人,2013).

催化和有机合成

药物开发中的还原化学:对新型细胞毒素的还原化学的研究表明化学还原如何影响化合物的活性和毒性。这项研究可以应用于了解 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺的反应性和潜在生物学应用 (Palmer 等人,1995).

Rh(III) 催化的定向 C-H 烯化:用于 C-H 键活化的催化方法的开发证明了某些化合物在合成有机化学中的多功能性。此类方法可能与 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺的功能化有关,以衍生具有特定性质的新化合物 (Rakshit 等人,2011).

抗菌和抗真菌应用

抗菌和抗真菌活性:对源自 N4-(7'-氯喹啉-4'-氨基) 硫代氨基甲酸酯的硫代氨基甲酸酯席夫碱的过渡金属配合物的研究证明了类似化合物的潜在抗菌和抗真菌应用。这表明 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-2-氯-5-硝基苯甲酰胺也可以用于抗菌目的 (Melha,2008).

未来方向

Quinoline derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing research in this field, indicating potential future directions for the study of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide” and similar compounds.

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-5-13(9-17(12)21)20-18(24)15-10-14(22(25)26)6-7-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXBCVTGGOLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)

![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)

![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)